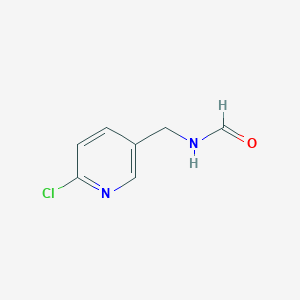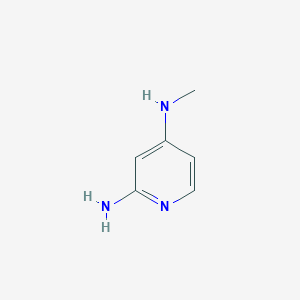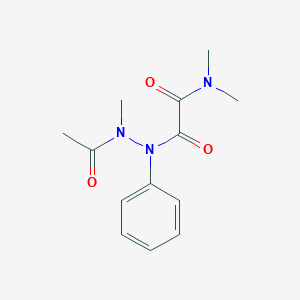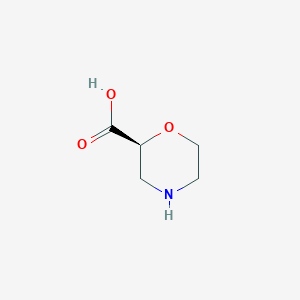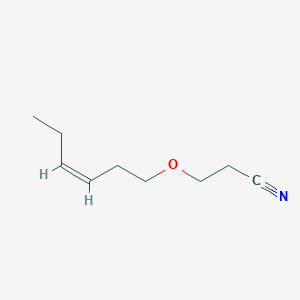
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a compound with the molecular formula C27H39Tb. It is also known as Tris(tetramethylcyclopenta-2,4-dien-1-ide)terbium(III) .
Molecular Structure Analysis
The molecular structure of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) consists of a terbium(3+) ion and three 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide ions . The molecular weight of the compound is 522.5 g/mol.Physical And Chemical Properties Analysis
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Photoluminescence and Luminescent Sensing Applications Research demonstrates terbium(3+) complexes exhibit strong luminescent properties, making them promising for applications in light-conversion molecular devices and fluorescent sensing. For instance, terbium(III) complexes with specific ligands have shown efficient energy transfer, leading to strong emission in the green spectrum, which is significant for developing advanced materials for green light-emitting devices (Biju, Reddy, & Freire, 2007). Another study highlighted the synthesis of a terbium(Tb+3) complex that exhibited increased fluorescent intensity under alkaline conditions and sensitivity towards Cu+2 ions at low concentrations, suggesting its potential for environmental monitoring and sensing applications (Chan-Navarro et al., 2018).
Materials Science and Advanced Luminescent Materials Terbium(3+) complexes have been explored for their potential in materials science, especially in creating triboluminescent materials that can serve as damage sensors in composite materials. The isostructural lanthanide complexes, including terbium(III), have been studied for their triboluminescent properties, which are of interest for developing sensors capable of detecting physical damage in materials (Clegg et al., 2000). Additionally, the photoluminescence properties of terbium(III) complexes with specific coordination structures have been characterized, revealing their suitability for green light-emitting devices due to their strong green luminescence and good thermal stability (Yun et al., 2011).
Coordination Chemistry and Structural Analysis The exploration of terbium(3+) complexes in coordination chemistry has led to the discovery of novel structural configurations and the elucidation of complex formation mechanisms. For example, the synthesis and crystal structure analysis of a terbium(III) complex revealed a pseudo-helical structure with a Schiff-base acting as a tri-deprotonated heptadentate ligand, showcasing the diversity of coordination environments terbium can adopt (Nagahara et al., 2011). Another study reported on a molecular complex of Tb in the +4 oxidation state, challenging the common oxidation states of lanthanides and opening new avenues for research in molecular lanthanide chemistry (Palumbo, Živković, Scopelliti, & Mazzanti, 2019).
Propriétés
IUPAC Name |
terbium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746564 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
CAS RN |
148607-25-4 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
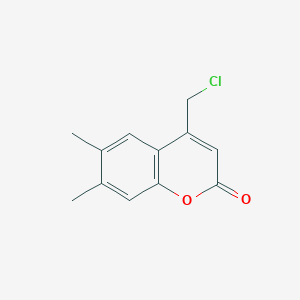
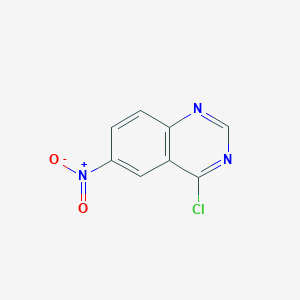

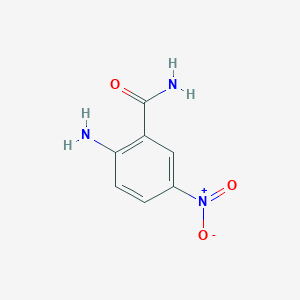
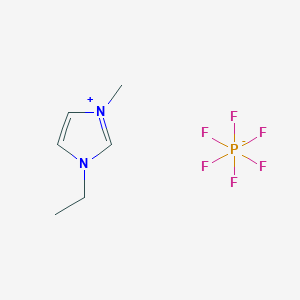
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
